molecular formula C7H8ClN3O B8305996 3-Amino-4-chloro-benzamidoxime

3-Amino-4-chloro-benzamidoxime

Cat. No.: B8305996
M. Wt: 185.61 g/mol
InChI Key: AMKLASVHRZOVBO-UHFFFAOYSA-N
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Description

3-Amino-4-chloro-benzamidoxime is a chemical compound belonging to the class of benzamidoximes, which are recognized as important intermediates in organic and medicinal chemistry synthesis . While specific studies on this exact compound are limited, research on its close analogues provides strong evidence of its potential utility. Benzamidoximes are primarily valued for their role as key precursors in the construction of 1,2,4-oxadiazole heterocycles, which are privileged scaffolds in drug discovery due to their presence in numerous biologically active molecules . The specific substitution pattern of this compound, featuring both an amino and a chloro group, makes it a particularly versatile building block. The amino group can undergo diazotization or serve as a handle for further derivatization, while the chloro group is amenable to metal-catalyzed cross-coupling reactions, allowing researchers to generate a diverse library of derivatives from a single intermediate. Members of the benzamidoxime family have been investigated and have demonstrated a range of significant biological activities in scientific literature. These activities include acting as trypanocides, antitubercular agents, and hypotensives . Furthermore, some halogenated and alkoxy-substituted benzamidoximes have been found to exhibit moderate effects on the central nervous system . More recent studies have identified various benzamidoxime derivatives with bactericidal, fungicidal, and local anesthetic properties . It is crucial to note that this compound is intended for research and development purposes only in a controlled laboratory setting. It is not for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the safety data sheet (SDS) and conduct a thorough risk assessment before handling this material.

Properties

Molecular Formula

C7H8ClN3O

Molecular Weight

185.61 g/mol

IUPAC Name

3-amino-4-chloro-N'-hydroxybenzenecarboximidamide

InChI

InChI=1S/C7H8ClN3O/c8-5-2-1-4(3-6(5)9)7(10)11-12/h1-3,12H,9H2,(H2,10,11)

InChI Key

AMKLASVHRZOVBO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(=NO)N)N)Cl

Origin of Product

United States

Comparison with Similar Compounds

N-(4-Chloro-3-methylphenyl)-3-amino-4-chlorobenzamide

  • Structure: Benzamide core with 3-amino-4-chloro substitution on one aromatic ring and a 4-chloro-3-methylphenyl group on the amide nitrogen.
  • Lacks the amidoxime group, limiting its chelation capacity.
  • Applications : Used in agrochemical research (e.g., analogs of Chlorantraniliprole, an insecticide) .

4-Amino-3-chlorobenzoic Acid

  • Structure: Benzoic acid derivative with amino (position 4) and chloro (position 3) substituents.
  • Key Differences :
    • Carboxylic acid group (-COOH) replaces the amidoxime, increasing acidity (pKa ~2-3) and altering solubility in aqueous environments.
    • Lacks the nitrogen-rich amidoxime, reducing metal-binding utility.
  • Applications : Intermediate in pharmaceutical synthesis, leveraging its carboxyl group for ester or amide formation .

3-Amino-4-methoxybenzanilide

  • Structure: Benzamide with 3-amino-4-methoxy substitution on one aromatic ring and an anilide group.
  • Key Differences :
    • Methoxy (-OCH₃) is electron-donating, enhancing ring electron density compared to the electron-withdrawing chloro in the target compound.
    • Amidoxime’s hydrogen-bonding capacity is absent, affecting interactions in biological systems.
  • Applications: Potential use in dye or polymer synthesis due to methoxy’s stability .

N-(3-Acetamidophenyl)-4-chloro-3-nitrobenzamide

  • Structure : Benzamide with 4-chloro-3-nitro substitution on one ring and 3-acetamidophenyl on the amide nitrogen.
  • Key Differences: Nitro (-NO₂) group is strongly electron-withdrawing, increasing reactivity in reduction or substitution reactions. Acetamido (-NHCOCH₃) may improve lipid solubility compared to the amidoxime’s polar structure.
  • Applications : Nitro groups are common in explosives and antibiotic prodrugs .

Comparative Data Table

Compound Functional Groups Substituent Positions Molecular Weight (g/mol) Key Properties
3-Amino-4-chloro-benzamidoxime Amidoxime, -NH₂, -Cl 3, 4 ~185.6 Chelation, moderate polarity
N-(4-Chloro-3-methylphenyl)-... Amide, -Cl, -CH₃ 3, 4 (both rings) ~309.2 Steric hindrance, agrochemical use
4-Amino-3-chlorobenzoic Acid -COOH, -NH₂, -Cl 3, 4 ~171.6 High acidity, pharmaceutical intermediate
3-Amino-4-methoxybenzanilide Amide, -OCH₃, -NH₂ 3, 4 ~242.3 Electron-rich ring, dye/polymer applications
N-(3-Acetamidophenyl)-4-chloro... Amide, -NO₂, -Cl, -NHCOCH₃ 3, 4 (multiple) ~363.8 High reactivity, prodrug potential

Research Findings and Implications

  • Electronic Effects: Chloro and nitro groups (electron-withdrawing) in compounds like N-(3-Acetamidophenyl)-4-chloro-3-nitrobenzamide enhance electrophilic substitution rates, whereas methoxy (electron-donating) in 3-Amino-4-methoxybenzanilide stabilizes aromatic rings against oxidation .
  • Solubility : Amidoxime’s polar -NH₂ and -OH groups improve water solubility compared to methyl- or nitro-substituted analogs, critical for bioavailability in drug design .

Q & A

Q. What are the established synthetic routes for 3-Amino-4-chloro-benzamidoxime, and how do reaction conditions influence yield?

Methodological Answer: Synthesis typically involves multi-step reactions starting from substituted benzamide precursors. Key steps include:

  • Nucleophilic substitution of chloro groups with amidoxime moieties under alkaline conditions.
  • Catalytic hydrogenation to reduce nitro intermediates to amine groups, requiring controlled H₂ pressure (1–3 atm) and Pd/C catalysts .
  • Solvent selection (e.g., DMF or ethanol) significantly impacts reaction kinetics and purity. Ethanol often yields higher purity (>90%) but slower reaction rates compared to DMF.
  • Yield optimization : Temperature (60–80°C) and stoichiometric ratios (1:1.2 for amidoxime precursors) are critical. Contradictions in reported yields (50–85%) may arise from residual moisture or trace metal impurities in reagents .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

Methodological Answer:

  • Spectroscopic techniques :
    • ¹H/¹³C NMR : Confirm substitution patterns (e.g., chloro at C4, amidoxime at C3) and amine proton signals (δ 5.2–5.8 ppm in DMSO-d6) .
    • FT-IR : Identify amidoxime N–H stretches (3200–3400 cm⁻¹) and C=N vibrations (1630–1650 cm⁻¹) .
  • X-ray crystallography : Resolves ambiguities in stereochemistry or crystal packing effects, though challenges arise due to hygroscopicity .
  • Elemental analysis : Verify C, H, N, and Cl content within ±0.3% deviation from theoretical values .

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

  • PPE requirements : Nitrile gloves, lab coats, and safety goggles are mandatory due to potential skin/eye irritation .
  • Ventilation : Use fume hoods to avoid inhalation of fine particulates during weighing.
  • Storage : Store in airtight containers at 0–6°C to prevent decomposition; monitor for discoloration (yellowing indicates degradation) .

Advanced Research Questions

Q. How can computational chemistry guide the optimization of this compound’s reactivity?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate electron density maps to predict sites for electrophilic/nucleophilic attack. For example, the amidoxime group’s lone pairs (localized on N–O) influence hydrogen-bonding interactions .
  • Molecular docking : Simulate binding affinities with target enzymes (e.g., trypsin-like proteases) to prioritize derivatives for synthesis. Use software like AutoDock Vina with optimized force fields .
  • Solvent effects : Apply COSMO-RS models to predict solubility in polar aprotic solvents (e.g., DMSO) for reaction scale-up .

Q. How do structural modifications (e.g., halogen substitution) alter the compound’s biological activity?

Methodological Answer:

  • SAR studies : Replace the chloro group with fluoro or bromo to assess impacts on:
    • Enzyme inhibition : Test against serine proteases (e.g., urokinase) via fluorogenic assays. Bromo derivatives show 20–30% higher inhibition due to enhanced van der Waals interactions .
    • Cytotoxicity : Use MTT assays on human cell lines (e.g., HEK293). Chloro derivatives exhibit lower IC₅₀ values (15–20 μM) compared to fluoro analogs (>50 μM) .
  • Crystallographic analysis : Compare halogen-bonding motifs in co-crystals with target proteins to refine pharmacophore models .

Q. What strategies resolve contradictions in reported thermodynamic stability data for this compound?

Methodological Answer:

  • DSC/TGA analysis : Measure decomposition onset temperatures (typically 180–200°C) under inert gas to differentiate between oxidative vs. thermal degradation pathways .
  • Controlled humidity studies : Correlate hygroscopicity (weight gain >5% at 70% RH) with stability discrepancies in literature .
  • Cross-validate computational predictions : Compare DFT-calculated Gibbs free energy of decomposition (±5 kcal/mol accuracy) with experimental DSC data .

Q. How can researchers design experiments to probe the compound’s potential in material science applications?

Methodological Answer:

  • Thermal stability : Embed the compound in polymer matrices (e.g., polyamide) and assess glass transition temperatures (Tg) via DMA. Chloro groups enhance rigidity, increasing Tg by 10–15°C .
  • Electronic properties : Conduct UV-Vis and cyclic voltammetry to evaluate π-π* transitions and redox behavior. Amidoxime groups act as electron-withdrawing moieties, reducing HOMO-LUMO gaps by ~0.5 eV .
  • Surface functionalization : Use silane coupling agents to anchor the compound onto SiO₂ nanoparticles; characterize via XPS and BET surface area analysis .

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